5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione
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Overview
Description
5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a naphthalene moiety attached to an imidazole ring, which is further substituted with a methyl group and a thione group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione typically involves the reaction of naphthalen-1-ylmethylamine with carbon disulfide and methyl iodide under basic conditions. The reaction is carried out in a suitable solvent such as methanol or ethanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methyl group and the naphthalene moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique biological activities. Additionally, it can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione
- 1-{(Aryl)[(5-methyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ol
Uniqueness
5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione is unique due to its specific substitution pattern and the presence of both a naphthalene moiety and a thione group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
647850-77-9 |
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Molecular Formula |
C15H14N2S |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
4-methyl-3-(naphthalen-1-ylmethyl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C15H14N2S/c1-11-9-16-15(18)17(11)10-13-7-4-6-12-5-2-3-8-14(12)13/h2-9H,10H2,1H3,(H,16,18) |
InChI Key |
LNSXTNARNCPUJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=S)N1CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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